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# PFN-Br: Application Notes and Protocols for Flexible and Printed Electronics

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Compound of Interest		
Compound Name:	PFN-Br	
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## Introduction

Poly[(9,9-bis(3'-((N,N-dimethyl)-N-ethylammonium)-propyl)-2,7-fluorene)-alt-2,7-(9,9-dioctylfluorene)]dibromide, commonly known as **PFN-Br**, is a water/alcohol-soluble conjugated polymer electrolyte that has garnered significant attention as a versatile interfacial layer in a variety of flexible and printed electronic devices. Its unique properties, including a hydrophobic backbone and hydrophilic side chains, enable the formation of a spontaneous dipole moment at the interface with electrodes, which can effectively modify the work function of the electrode. This leads to improved charge carrier injection or extraction, reduced interfacial recombination, and ultimately enhanced device performance and stability.[1][2]

This document provides detailed application notes and experimental protocols for the utilization of **PFN-Br** in the fabrication of organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and perovskite solar cells (PSCs).

## **Key Properties and Mechanism of Action**

**PFN-Br** serves primarily as an electron-interface layer or cathode interlayer in electronic devices.[1][2] The primary mechanism behind its effectiveness is the formation of a strong interfacial dipole. The positively charged quaternary ammonium side chains of **PFN-Br** orient towards the electrode surface (e.g., a transparent conductor like Indium Tin Oxide - ITO, or a metal cathode), while the conjugated backbone faces the active layer of the device. This



orientation creates a dipole layer that reduces the work function of the electrode, facilitating either electron injection in OLEDs or electron extraction in solar cells.[2]

The use of **PFN-Br** as an interlayer has been shown to:

- Enhance electron extraction/injection: By lowering the energy barrier between the active layer and the cathode.[1][2]
- Improve open-circuit voltage (Voc) and short-circuit current density (Jsc) in solar cells.[1][3]
- Increase the power conversion efficiency (PCE) of solar cells.[4][5]
- Enhance the efficiency and luminance of OLEDs.[6]
- Passivate defects at interfaces, leading to reduced non-radiative recombination.
- Enable the use of more stable, high-work-function metals like aluminum (AI) as cathodes in place of reactive metals like calcium (Ca) or barium (Ba).[2]

## **Applications in Flexible and Printed Electronics**

**PFN-Br**'s solubility in polar solvents like methanol makes it compatible with solution-based fabrication techniques such as spin-coating, which are central to the production of flexible and printed electronics.

## **Organic Light-Emitting Diodes (OLEDs)**

In OLEDs, **PFN-Br** is typically used as an electron injection layer (EIL) between the emissive layer and the cathode. By reducing the electron injection barrier, it allows for lower turn-on voltages and higher current efficiencies.

## Organic Solar Cells (OSCs)

In inverted organic solar cells, **PFN-Br** functions as an electron transport layer (ETL) or cathode interlayer, deposited on top of the transparent conductive oxide (e.g., ITO) to facilitate electron extraction from the photoactive layer.

## **Perovskite Solar Cells (PSCs)**



Similar to OSCs, in inverted p-i-n perovskite solar cells, **PFN-Br** is employed as an ETL to improve electron extraction and passivate defects at the perovskite/ETL interface, leading to significant enhancements in efficiency and stability.[3][4]

## **Quantitative Data Summary**

The following tables summarize the impact of **PFN-Br** on the performance of various organic electronic devices as reported in the literature.

Table 1: **PFN-Br** in Organic Solar Cells (OSCs)

Device Structure	PFN-Br Role	Key Performance Metrics without PFN- Br	Key Performance Metrics with PFN-Br	Reference
ITO/PEDOT:PSS /Active Layer/PFN-Br/Ag (Conventional)	ETL	Not specified	PCE approaching 20%	[5]
ITO/ZnO/PFN- Br/Active Layer/MoO3/Ag (Inverted)	ETL	Not specified	PCE > 17%	[2]
Glass/ITO/PEDO T:PSS/PM6:Y7/P FN-Br/Ag (Conventional)	ETL	Not specified	PCE = 11.44 ± 0.22%	[7]

Table 2: **PFN-Br** in Perovskite Solar Cells (PSCs)



Device Structure	PFN-Br Role	VOC (V)	JSC (mA/cm²)	PCE (%)	Reference
Inverted PSC with F4- TCNQ and PFN-Br modification	Dopant/ETL	0.959 -> 1.032	21.50 -> 24.41	-	[3]
MAPbI3- based planar device with PFN-Br buffer layer	Buffer Layer	1.10 -> 1.16	-	16.30 -> 20.55	[4]

Table 3: **PFN-Br** in Organic Light-Emitting Diodes (OLEDs)

Device Structure	PFN-Br Role	Key Performance Improvement	Reference
Blue OLED with PVK and TTSA emitter	Interfacial Modifier	Max EQE: 22%, Current Efficiency: 42 cd/A	[6]
Polymer LEDs with PFN-Br/Al bilayer cathode	EIL	Performance comparable to or higher than Ca or Ba cathodes	[2]

# **Experimental Protocols Substrate Cleaning (ITO-coated Glass)**

A thorough cleaning of the ITO substrate is critical for achieving high-performance devices. The following is a standard protocol:

Materials:



- ITO-coated glass substrates
- Detergent (e.g., Hellmanex III)
- Deionized (DI) water
- Acetone
- Isopropyl alcohol (IPA)
- Ultrasonic bath
- Nitrogen gas gun
- UV-Ozone cleaner or Oxygen Plasma asher

#### Procedure:

- · Place the ITO substrates in a substrate holder.
- Sonicate the substrates in a beaker with DI water and a few drops of detergent for 15 minutes.[8][9]
- · Rinse the substrates thoroughly with DI water.
- Sonicate the substrates in acetone for 15 minutes.[8]
- Sonicate the substrates in isopropyl alcohol (IPA) for 15 minutes.[8]
- Rinse the substrates again thoroughly with DI water.[10]
- Dry the substrates with a stream of nitrogen gas.[10]
- Immediately before depositing the next layer, treat the substrates with UV-Ozone for 15-20 minutes or oxygen plasma for 2-5 minutes to remove any remaining organic residues and to increase the surface wettability.[8]

## **PFN-Br Solution Preparation**



#### Materials:

- PFN-Br powder
- Methanol (anhydrous)
- Small vial
- · Magnetic stirrer and stir bar

#### Procedure:

- Prepare a 0.5 mg/mL solution of PFN-Br in methanol. For example, weigh 5 mg of PFN-Br and dissolve it in 10 mL of methanol.
- Stir the solution at room temperature for at least 2-3 hours, or overnight, to ensure complete dissolution. The solution should be clear and free of any visible particles.
- Before use, filter the solution through a 0.45 μm PTFE syringe filter to remove any aggregates.

## PFN-Br Thin Film Deposition by Spin-Coating

#### Procedure:

- Place the cleaned and surface-treated ITO substrate onto the chuck of a spin-coater.
- Dispense the **PFN-Br** solution onto the center of the substrate. It is often recommended to first dropcast the solution and then start the spin-coating process.[11]
- Spin-coat the solution at a speed of 3000-5000 rpm for 30-60 seconds. The exact
  parameters will determine the final film thickness, which is typically in the range of 5-10 nm.
- After spin-coating, transfer the substrate to a hotplate and anneal at 100-120°C for 10 minutes in a nitrogen-filled glovebox to remove any residual solvent.

## **Characterization of PFN-Br Interfacial Layer**

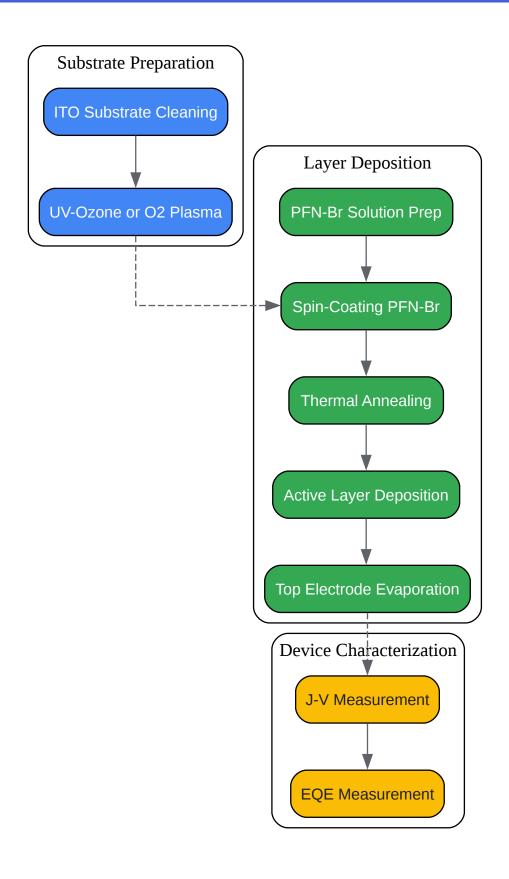


#### Techniques:

- Atomic Force Microscopy (AFM): To characterize the surface morphology and roughness of the PFN-Br film.
- Ultraviolet Photoelectron Spectroscopy (UPS): To measure the work function of the PFN-Br coated substrate and confirm the interfacial dipole effect.
- Kelvin Probe Force Microscopy (KPFM): To map the surface potential and visualize the work function changes across the surface.
- Contact Angle Measurement: To assess the surface energy and wettability of the **PFN-Br** layer, which is important for the subsequent deposition of the active layer.

## **Mandatory Visualizations**

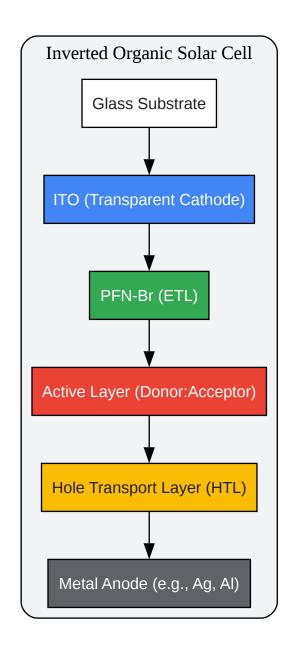




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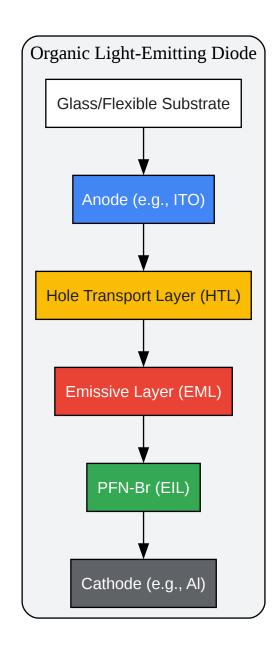
Caption: Experimental workflow for fabricating and characterizing organic electronic devices with a **PFN-Br** interlayer.



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Caption: Schematic of an inverted organic solar cell structure incorporating a **PFN-Br** electron transport layer.





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Caption: Schematic of an organic light-emitting diode structure utilizing **PFN-Br** as an electron injection layer.

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